molecular formula C12H14FN3O2 B1431399 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole CAS No. 1227268-95-2

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole

Cat. No.: B1431399
CAS No.: 1227268-95-2
M. Wt: 251.26 g/mol
InChI Key: HQISLLLLQCHAJC-UHFFFAOYSA-N
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Description

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has been studied for its potential therapeutic applications, especially in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction of appropriate precursors, such as substituted hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Potassium fluoride, cesium fluoride, triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole involves the inhibition of specific enzymes and pathways. For instance, as an IDO1 inhibitor, it interferes with the kynurenine pathway, which is responsible for the degradation of tryptophan. By inhibiting IDO1, the compound helps to restore immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-(N-Pivaloyl amino)-4-chloro-3-hydroxy-[1H] indazole: Similar structure but with a chloro group instead of a fluoro group.

    6-(N-Pivaloyl amino)-4-methyl-3-hydroxy-[1H] indazole: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluoro group enhances its metabolic stability and binding affinity to target enzymes compared to other similar compounds .

Properties

IUPAC Name

N-(4-fluoro-3-oxo-1,2-dihydroindazol-6-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)11(18)14-6-4-7(13)9-8(5-6)15-16-10(9)17/h4-5H,1-3H3,(H,14,18)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQISLLLLQCHAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154033
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-95-2
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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